2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can affect various biological pathways, making it useful in studying protein functions and interactions .
Comparison with Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde: Similar structure but with the pyrrolidine group at a different position.
2-Fluoro-6-morpholin-4-ylbenzaldehyde: Similar structure but with a morpholine group instead of pyrrolidine.
2-Fluoro-6-piperidin-1-ylbenzaldehyde: Similar structure but with a piperidine group instead of pyrrolidine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents .
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJAQWVHRQAPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327228 |
Source
|
Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24839618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
867205-19-4 |
Source
|
Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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